1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]propyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-22(2)15-11-9-14(10-12-15)6-5-13-20-18(23)21-17-8-4-3-7-16(17)19/h3-4,7-12H,5-6,13H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCSYECWUREEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea typically involves the reaction of 3-[4-(dimethylamino)phenyl]propylamine with 2-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Related Urea Derivatives
The following comparison focuses on urea derivatives from the provided evidence (compounds 16 , 17 , 18 , and 19 in ), which share key structural motifs with the target compound.
Structural Similarities and Differences
Core Urea Scaffold : All compounds retain the urea backbone, critical for hydrogen bonding and target engagement.
Substituent Variations: Target Compound: 2-fluorophenyl (electron-withdrawing group) and 3-[4-(dimethylamino)phenyl]propyl (electron-donating, polar group). Compound 18: 3-(dimethylamino)propyl chain (similar to the target’s dimethylamino group) and a purine-linked phenyl group (bulky, heterocyclic substituent). Compounds 16/17: Morpholinoethyl or piperidinylethyl chains (polar, tertiary amines) paired with purine-linked phenyl groups. Compound 19: Cyclohexylmethoxy-purine substituent and a dimethylaminopropyl chain .
Physicochemical and Analytical Data
| Property | Compound 16 | Compound 17 | Compound 18 | Compound 19 |
|---|---|---|---|---|
| Melting Point (°C) | 161–163 | 158–160 | 148–150 | 157–159 |
| LCMS [M+H]+ | 495.1 | 493.6 | 493.6 | 507.6 |
| λmax (nm) | 280.0, 238.0 | 281.5, 238.0 | 281.5, 238.0 | 281.5, 238.0 |
| Key Substituents | Morpholinoethyl | Piperidinylethyl | Dimethylaminopropyl | Dimethylaminopropyl |
Key Observations :
- Solubility: The dimethylamino group in Compound 18 and the target compound likely enhances water solubility compared to morpholino or piperidine derivatives (Compounds 16/17) due to increased polarity .
- Synthetic Yield: Compound 18 was synthesized in 32% yield, suggesting that dimethylaminoalkyl chains may offer moderate efficiency in urea-forming reactions compared to morpholinoethyl (17% yield for Compound 16) .
Biological Activity
1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure includes a urea moiety linked to a dimethylaminophenyl group and a fluorophenyl group, which contribute to its biological activity. This article will explore the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound, with the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with target proteins or enzymes, enhancing binding affinity.
- Hydrophobic Interactions : The fluorophenyl group contributes to hydrophobic interactions, which can stabilize the binding of the compound to its targets.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of various enzymes, influencing biochemical pathways relevant to disease processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through targeted action on specific signaling pathways.
- Neuroprotective Effects : Investigations into its potential as a therapeutic agent for neurological disorders are ongoing, focusing on its ability to modulate neurotransmitter systems.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains in vitro, indicating potential applications in treating infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Study : A study demonstrated that this compound significantly reduced the viability of human cancer cell lines in a dose-dependent manner. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
- Neuroprotection Research : In animal models, the compound exhibited neuroprotective effects, reducing neuronal apoptosis induced by oxidative stress. This suggests potential therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Activity Assessment : In vitro assays revealed that the compound displayed antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL.
Comparative Analysis
To understand the uniqueness of this compound, it is valuable to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-{3-[4-(dimethylamino)phenyl]propyl}-3-(4-fluorophenyl)urea | Similar structure with different fluorine position | Potentially different anticancer efficacy |
| 1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-chlorophenyl)urea | Chlorine instead of fluorine | Varying antimicrobial properties |
| 1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-methylphenyl)urea | Methyl substitution | Altered pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via urea-forming reactions, typically involving the coupling of a substituted isocyanate (e.g., 2-fluorophenyl isocyanate) with a functionalized amine (e.g., 3-[4-(dimethylamino)phenyl]propylamine). Key steps include:
- Catalyst selection : Use of carbodiimides (e.g., DCC) or bases (e.g., triethylamine) to promote urea bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency due to improved solubility of intermediates .
- Purification : Column chromatography or recrystallization to isolate the product. Validate purity via HPLC (>95%) and NMR spectroscopy .
Q. How can structural characterization of this urea derivative be systematically performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the urea linkage and substituent positions. For example, the NH protons of the urea group typically appear as broad singlets in DMSO-d .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) near 1650–1700 cm and NH stretches near 3300 cm .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Kinase inhibition assays : Test against tyrosine kinase or MAPK pathways due to structural similarity to known urea-based kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
- Solubility and stability : Measure logP values and plasma stability to assess pharmacokinetic potential .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target specificity?
- Methodological Answer :
- Analog synthesis : Modify substituents on the phenyl rings (e.g., replace fluorine with chlorine or methoxy groups) and compare bioactivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets. Validate with mutagenesis studies .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (urea NH groups) and hydrophobic interactions (dimethylamino group) .
Q. What experimental strategies resolve contradictions in reported biological activities of urea derivatives?
- Methodological Answer :
- Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Orthogonal validation : Confirm kinase inhibition via both enzymatic assays (e.g., ADP-Glo) and cellular phosphorylation assays (e.g., Western blot) .
- Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers or confounding structural features .
Q. How can in vivo efficacy and toxicity be evaluated for this compound?
- Methodological Answer :
- Animal models : Use xenograft mice models (e.g., subcutaneous tumor implants) to assess antitumor activity. Monitor body weight and organ histopathology for toxicity .
- Pharmacokinetics (PK) : Conduct bioavailability studies (IV vs. oral administration) and measure plasma half-life using LC-MS/MS .
- Metabolite identification : Use liver microsomes or hepatocytes to detect phase I/II metabolites .
Q. What advanced separation techniques improve purity for crystallographic studies?
- Methodological Answer :
- Membrane filtration : Apply nanofiltration to remove low-molecular-weight impurities.
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for single-crystal growth. Validate via X-ray diffraction .
Q. How can computational methods predict off-target interactions?
- Methodological Answer :
- Proteome-wide docking : Use tools like SwissTargetPrediction to identify potential off-targets (e.g., GPCRs, ion channels) .
- Machine learning : Train models on ToxCast datasets to predict hepatotoxicity or cardiotoxicity .
- Network pharmacology : Map compound-target-disease networks to identify polypharmacology risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
